Home > Products > Screening Compounds P65871 > Tiludronate disodium
Tiludronate disodium - 149845-07-8

Tiludronate disodium

Catalog Number: EVT-285349
CAS Number: 149845-07-8
Molecular Formula: C7H7ClNa2O6P2S
Molecular Weight: 362.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tiludronate disodium is the disodium salt form of tiludronate, a first-generation, non-nitrogenous bisphosphonate analog of endogenous pyrophosphate. [] It belongs to a class of drugs known as bisphosphonates, which are characterized by their P-C-P backbone. [] Tiludronate disodium plays a crucial role in scientific research, particularly in the study of bone metabolism and related diseases.

Future Directions

Long-Term Effects on Bone Health:

Further research is needed to understand the long-term effects of Tiludronate disodium on bone health, particularly in young and athletic animals. [] Investigating its potential impact on bone fragility and fracture risk with prolonged exposure is crucial.

Cartilage Health in Osteoarthritis:

The effects of Tiludronate disodium on cartilage health in osteoarthritis require further investigation. [] Determining whether its use in managing osteoarthritis might exacerbate cartilage damage is essential for optimizing treatment strategies.

Clodronate

Compound Description: Clodronate is a first-generation bisphosphonate, similar to Tiludronate disodium. It is a potent anti-resorptive agent commonly used in the treatment of bone diseases. Like other bisphosphonates, clodronate primarily acts by inhibiting bone resorption by osteoclasts. []

Relevance: Both clodronate and Tiludronate disodium belong to the bisphosphonate class of drugs and share a similar mechanism of action by targeting bone metabolism. [] The research indicates that both drugs exhibit long residence times in bone, raising concerns about potential long-term effects on bone health, particularly in young or athletic horses. []

Etidronate disodium

Compound Description: Etidronate disodium is another first-generation bisphosphonate used in the treatment of osteoporosis. [, ] It functions by inhibiting bone resorption, similar to other bisphosphonates. [, ]

Relevance: As a fellow first-generation bisphosphonate, etidronate disodium shares structural similarities and a common mechanism of action with Tiludronate disodium. [, ] Both compounds are employed for their ability to regulate bone metabolism.

Pamidronate disodium

Compound Description: Pamidronate disodium is a second-generation bisphosphonate known for its use in treating conditions like Paget's disease of bone and hypercalcemia of malignancy. [, ] It exhibits a more potent inhibitory effect on bone resorption compared to first-generation bisphosphonates. [, ]

Relevance: While pamidronate disodium and Tiludronate disodium are both bisphosphonates, they differ in their generation and potency. [, ] Nonetheless, they share a common mechanism of action by targeting bone metabolism and inhibiting bone resorption.

Alendronate sodium

Compound Description: Alendronate sodium is a third-generation bisphosphonate widely prescribed for its efficacy in treating osteoporosis. [, ] It exhibits greater potency in inhibiting bone resorption compared to earlier generations of bisphosphonates. [, ]

Source and Classification

Tiludronate disodium is classified as a bisphosphonate, a group of drugs that inhibit bone resorption. It is the disodium salt form of tiludronic acid, which is a non-nitrogenous bisphosphonate that mimics endogenous pyrophosphate. The compound is often marketed under the brand name Tildren and is used in both human and veterinary medicine to manage bone-related diseases .

Synthesis Analysis

The synthesis of tiludronate disodium involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate chlorinated phenyl compounds and phosphorus-containing reagents.
  2. Reaction Conditions: The reaction may require heating under specific conditions to facilitate the formation of the desired product. For instance, heating disodium tiludronate hemihydrate at temperatures between 60°C and 90°C for several hours has been reported to yield the desired crystalline form .
  3. Purification: The product is often purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications.
Molecular Structure Analysis

The molecular formula for tiludronate disodium is C7H7ClNa2O6P2SC_7H_7ClNa_2O_6P_2S, indicating it contains chlorine, sodium, oxygen, phosphorus, and sulfur atoms. The structure features a central bisphosphonate group that is critical for its biological activity:

  • Functional Groups: The presence of two phosphonate groups contributes to its affinity for hydroxyapatite in bone tissue.
  • Crystalline Form: Tiludronate disodium can exist in different hydrated forms; the hemihydrate form is commonly utilized in formulations .
Chemical Reactions Analysis

Tiludronate disodium engages in various chemical reactions relevant to its function:

  • Hydrolysis: In aqueous environments, tiludronate can undergo hydrolysis, leading to the release of active bisphosphonate species.
  • Binding Reactions: It exhibits strong binding affinity to calcium ions and hydroxyapatite, which are crucial for its mechanism of action in inhibiting bone resorption.
Mechanism of Action

Tiludronate disodium acts primarily by inhibiting osteoclast-mediated bone resorption:

  1. Inhibition of Osteoclasts: It interferes with the activity and recruitment of osteoclasts, which are responsible for bone breakdown.
  2. Bone Mineralization: By reducing osteoclast activity, tiludronate promotes increased mineralization and density in bones.
  3. Pharmacokinetics: Studies indicate that tiludronate has a relatively low bioavailability (approximately 6-14% in various animal models) due to its high affinity for bone tissue .
Physical and Chemical Properties Analysis

Tiludronate disodium exhibits several notable physical and chemical properties:

Applications

Tiludronate disodium has several significant applications:

  • Veterinary Medicine: It is widely used in veterinary practices to treat conditions such as navicular disease in horses.
  • Human Medicine: In humans, it is prescribed for managing osteoporosis and other metabolic bone diseases.
  • Research Applications: Due to its mechanism of action, it serves as a valuable tool in research focused on bone metabolism and related disorders.
Pharmacological Profile of Tiludronate Disodium

Chemical Structure and Bisphosphonate Classification

Tiludronate disodium, chemically designated as disodium {(4-chlorophenyl)sulfanylmethyl}phosphonate, is a first-generation bisphosphonate with the molecular formula C₇H₇ClNa₂O₆P₂S and a molecular weight of 362.56 g/mol [1] [7]. Its structure features a central phosphorus-carbon-phosphorus (P-C-P) backbone characteristic of bisphosphonates, which confers high affinity for mineralized bone. Unique to tiludronate disodium is the thioether-linked 4-chlorophenyl moiety (Fig. 1), which replaces the oxygen atom typically found in other bisphosphonates with a sulfur atom. This substitution enhances its biochemical interactions with osteoclast targets [1] [5].

Table 1: Structural and Physicochemical Properties of Tiludronate Disodium

PropertyValue/Descriptor
IUPAC NameDisodium {(4-chlorophenyl)sulfanylmethyl}phosphonate
CAS Registry Number149845-07-8
Molecular FormulaC₇H₇ClNa₂O₆P₂S
Molar Mass362.56 g/mol
Key Structural FeatureP-C-P backbone with 4-chlorophenylthio group
Water Solubility9.01 mg/mL

As a non-nitrogenous bisphosphonate, tiludronate disodium lacks amino-terminal functional groups. Instead, it belongs to the class that metabolically inactivates osteoclasts via intracellular adenosine triphosphate (ATP) analog formation, distinguishing it mechanistically from nitrogen-containing bisphosphonates (e.g., alendronate, zoledronate) that inhibit farnesyl pyrophosphate synthase [3] [5].

Pharmacokinetics: Absorption, Distribution, and Excretion Patterns

The pharmacokinetic profile of tiludronate disodium is defined by low oral bioavailability and high bone affinity. Key characteristics include:

  • Absorption: Oral bioavailability averages ~6% in humans, with significant inter- and intra-subject variability. Absorption occurs primarily in the upper gastrointestinal tract and is dose-dependent, increasing at doses >400 mg. Co-administration with food or dairy products reduces absorption by up to 80% due to chelation with polyvalent cations (e.g., calcium, magnesium). Optimal absorption requires administration on an empty stomach [2] [8].
  • Distribution: Post-absorption, ~90% binds reversibly to serum albumin in a linear concentration-dependent manner (1–10 mg/L). Approximately 50% of the absorbed dose accumulates in mineralized bone surfaces, particularly at sites of active remodeling. This binding is mediated by chemisorption to hydroxyapatite crystals [2] [8].
  • Metabolism and Excretion: Tiludronate disodium undergoes no hepatic biotransformation, as confirmed in vitro using human hepatocytes. Renal excretion dominates elimination, with glomerular filtration as the primary mechanism (renal clearance: 0.7 L/h). The terminal elimination half-life is 40–60 hours in subjects with normal renal function. In severe renal impairment (creatinine clearance <30 mL/min), half-life prolongs significantly due to reduced clearance [2] [6] [8].

Table 2: Key Pharmacokinetic Parameters of Tiludronate Disodium

ParameterValueConditions
Oral Bioavailability~6%Fasted state
Plasma Protein Binding~90% (albumin-dependent)Linear across 1–10 mg/L
Bone Uptake50% of absorbed doseSites of active resorption
Renal Clearance0.7 L/hGlomerular filtration
Elimination Half-life40–60 hoursNormal renal function

Receptor Affinity and Hydroxyapatite Binding Dynamics

Tiludronate disodium exhibits high specificity for bone mineral surfaces due to its affinity for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the crystalline component of bone. The phosphonate groups coordinate with calcium ions in hydroxyapatite, forming a stable, three-dimensional chemisorbed layer. This binding is pH-dependent and strongest at physiological pH (7.4) [3] [4].

Within bone, tiludronate disodium is internalized by osteoclasts during resorption. As a non-nitrogenous bisphosphonate, it is metabolized intracellularly to a non-hydrolyzable ATP analog (AppCp-type metabolite). This analog competitively inhibits ATP-dependent enzymes, leading to:

  • Disruption of mitochondrial energy metabolism
  • Induction of osteoclast apoptosis [3] [5] [7]

In vitro studies demonstrate potent inhibition of osteoclast vacuolar H⁺-ATPase (V-ATPase), a proton pump critical for bone demineralization. The half-maximal inhibitory concentration (IC₅₀) for V-ATPase is 466 nM in osteoclast-derived vesicles, indicating high target specificity. Comparatively, tiludronate disodium is 10-fold more potent than etidronate but less potent than nitrogen-containing bisphosphonates (Table 3) [3] [7].

Table 3: Relative Potency of Tiludronate Disodium Among Bisphosphonates

BisphosphonateRelative PotencyMolecular Target
EtidronateATP analog formation
Tiludronate disodium10×V-ATPase inhibition/ATP analog
Pamidronate100×FPPS inhibition
Zoledronate5000×FPPS inhibition

FPPS = Farnesyl pyrophosphate synthase. Data from [5].

Pharmacodynamics: Dose-Response Relationships and Tissue-Specific Effects

Tiludronate disodium exerts dose-dependent inhibition of bone resorption through osteoclast suppression. Key pharmacodynamic relationships include:

  • Dose-Response in Bone Resorption: In castrated rat models (simulating postmenopausal osteoporosis), oral doses of 5–200 mg/kg/day dose-dependently preserve bone mass. Efficacy is quantified via:
  • Increased bone mineral density (BMD)
  • Elevated calcium and phosphate content in bone
  • Reduced urinary hydroxyproline (bone resorption marker) [3] [4].
  • Tissue-Specific Actions:
  • Pagetic Bone: Normalizes bone turnover by suppressing aberrant osteoclast activity. Clinical trials show 24–35% normalization of serum alkaline phosphatase (a Paget’s disease biomarker) after three months of therapy [4] [6].
  • Articular Tissues: Inhibits interleukin-1β-induced cartilage degradation in vitro by suppressing matrix metalloproteinases. However, high local concentrations (e.g., via intra-articular injection) may induce chondrocyte apoptosis, indicating a narrow therapeutic window in joint diseases [5] [7].
  • Inflammatory Modulation: Reduces nitric oxide and pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from activated macrophages, contributing to analgesic effects in conditions like equine bone spavin [7].

The pharmacodynamic effects exhibit temporal dissociation: Biochemical markers of resorption (e.g., C-telopeptide) decline within weeks, while peak clinical effects (e.g., pain reduction in navicular disease) manifest at 6–8 weeks post-treatment. The duration of action exceeds 4 months, governed by the slow release of tiludronate disodium from bone reservoirs during physiological remodeling [5] [7].

Properties

CAS Number

149845-07-8

Product Name

Tiludronate disodium

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate

Molecular Formula

C7H7ClNa2O6P2S

Molecular Weight

362.57 g/mol

InChI

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2

InChI Key

SKUHWSDHMJMHIW-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]

Synonyms

(4-chlorophenyl)thiomethylene bisphosphonic acid
(chloro-4-phenyl)thiomethylene biphosphonate
(chloro-4-phenyl)thiomethylene bisphosphonate
Cl2SMBP
Skelid
tiludronate
tiludronate disodium
tiludronic acid

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.